N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine
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Overview
Description
N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine is a synthetic organic compound that belongs to the quinazoline family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Group: This step may involve nucleophilic substitution reactions where a pyrrolidine moiety is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could be used to modify the quinazoline core or the pyrrolidine ring.
Substitution: Various substitution reactions can be performed on the phenyl ring or the quinazoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with a carboxyl group, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antiviral activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of kinase activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Fluorinated Aromatics: Compounds with similar fluorinated phenyl rings, which often exhibit enhanced biological activity.
Uniqueness
N-(4-Fluorophenyl)-2-methyl-4-(pyrrolidin-1-yl)quinazolin-7-amine may be unique due to its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to other quinazoline derivatives.
Properties
CAS No. |
646450-85-3 |
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Molecular Formula |
C19H19FN4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-4-pyrrolidin-1-ylquinazolin-7-amine |
InChI |
InChI=1S/C19H19FN4/c1-13-21-18-12-16(23-15-6-4-14(20)5-7-15)8-9-17(18)19(22-13)24-10-2-3-11-24/h4-9,12,23H,2-3,10-11H2,1H3 |
InChI Key |
YCCSSJDNRCMHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)NC3=CC=C(C=C3)F)C(=N1)N4CCCC4 |
Origin of Product |
United States |
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